molecular formula C9H10O3 B1316228 2-Ethyl-3-hydroxybenzoic acid CAS No. 168899-32-9

2-Ethyl-3-hydroxybenzoic acid

Cat. No. B1316228
M. Wt: 166.17 g/mol
InChI Key: RCGJBBOBRZDMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-hydroxybenzoic acid is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17400 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid . Phenolic acids are major aromatic secondary metabolites that are found in a variety of plants and are linked to many health benefits .


Synthesis Analysis

The synthesis of 2-Ethyl-3-hydroxybenzoic acid involves a precursor, 2-Ethyl-3-methoxybenzoic acid . The literature suggests that the synthesis process was patented by the ROHM AND HAAS COMPANY in 2000 . More detailed information about the synthesis process would require access to the specific literature or patent documents.


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-hydroxybenzoic acid consists of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms . The exact mass is 166.06300 . Further analysis of the molecular structure would require more specific data or computational modeling.

Scientific Research Applications

Environmental Degradation and Water Treatment

Research on parabens, which are esters of p-hydroxybenzoic acid and closely related to 2-ethyl-3-hydroxybenzoic acid, has shown their widespread use as preservatives in personal care products, cosmetics, and pharmaceuticals. A study by Gmurek et al. (2015) on the photodegradation of parabens highlights the environmental impact of these compounds and the efficiency of treatment methods like UV-C and hydrogen peroxide in degrading them in water. This research underscores the significance of understanding and mitigating the environmental presence of chemical derivatives such as 2-ethyl-3-hydroxybenzoic acid Gmurek et al., 2015.

Synthesis and Chemical Reactions

The catalyzed synthesis of ethyl p-hydroxybenzoate from p-hydroxybenzoic acid, which shares structural similarities with 2-ethyl-3-hydroxybenzoic acid, demonstrates the compound's role in chemical synthesis. Zhu Wan-ren (2008) explored the use of nanosolid superacid SO_4^2-/Fe_2O_3 as a catalyst in esterification reactions, achieving high yields under optimized conditions. This research provides insights into the synthetic applications of hydroxybenzoic acid derivatives in producing various esters efficiently Zhu Wan-ren, 2008.

Analytical Methodologies and Biomonitoring

The analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers by Potouridis et al. (2016) through gas chromatography-quadrupole mass spectrometry illustrates the analytical applications of studying compounds like 2-ethyl-3-hydroxybenzoic acid. This research highlights the need for sensitive analytical methods to detect and quantify such compounds in consumer goods, particularly those intended for infants and young children, due to concerns over endocrine-disrupting effects Potouridis et al., 2016.

Environmental Presence and Risk Assessment

The occurrence, fate, and behavior of parabens in aquatic environments, as reviewed by Haman et al. (2015), provide a broader understanding of the environmental persistence and impact of hydroxybenzoic acid derivatives. Despite efficient wastewater treatment methods, these compounds are ubiquitously found in surface water and sediments, raising concerns about continuous environmental exposure and the need for further risk assessment studies Haman et al., 2015.

properties

IUPAC Name

2-ethyl-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJBBOBRZDMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578992
Record name 2-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-hydroxybenzoic acid

CAS RN

168899-32-9
Record name 2-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 5
2-Ethyl-3-hydroxybenzoic acid
Reactant of Route 6
2-Ethyl-3-hydroxybenzoic acid

Citations

For This Compound
1
Citations
E Takashiro, T Watanabe, T Nitta, A Kasuya… - Bioorganic & medicinal …, 1998 - Elsevier
… 3- Hydroxy-2-methylbenzoic acid,[10]2,6-dimethyl-3-hydroxybenzoic acid[11]and 2-ethyl-3-hydroxybenzoic acid[12]were prepared according to known methods. 2-Bromo-3-…
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.